molecular formula C21H27N5O3 B2826435 1-((1-(1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034544-89-1

1-((1-(1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2826435
CAS RN: 2034544-89-1
M. Wt: 397.479
InChI Key: PWBAXDRIXANILJ-UHFFFAOYSA-N
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Description

The compound contains several interesting moieties, including an azetidine ring, a triazole ring, and a pyrrolidinone ring. Azetidine is a saturated heterocyclic compound containing three carbon atoms and one nitrogen atom . Triazole is a class of heterocyclic compounds that exist in two isomeric forms, one with two adjacent nitrogen atoms and the other with nonadjacent nitrogen atoms . Pyrrolidinone is a class of organic compounds that contain a pyrrolidine backbone, and a ketone functional group on the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine and pyrrolidinone rings would add rigidity to the structure, while the triazole ring could potentially participate in hydrogen bonding and π-π stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocycles might increase its polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives incorporating pyrrole, pyrazole, imidazole, triazole, and tetrazole moieties, akin to the structure of interest, have shown promising antibacterial properties. These compounds have been synthesized to expand the spectrum of activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis, showcasing their potential in addressing fastidious Gram-negative bacterial infections (Genin et al., 2000).

Anticancer Agents

Some studies have focused on the synthesis of compounds with a similar backbone structure, exploring their anticancer potential. For instance, the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, supported with various pharmacophores at position-1, displayed moderate antitumor potential against selected tumor cell lines in in vitro evaluations, hinting at the structure's relevance in developing anticancer therapies (Rostom et al., 2011).

CNS Active Agents

The structure is also being explored in the context of central nervous system (CNS) activities. Research into the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone suggests potential antidepressant and nootropic activities. This indicates the compound's structure could serve as a foundation for developing new CNS active agents (Thomas et al., 2016).

Monoamine Oxidase Inhibitors

Derivatives of the core structure have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain. Compounds like 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have shown to be reversible, highly potent, and selective inhibitors of MAO type A, indicating potential applications in treating conditions like depression (Mai et al., 2002).

Idiopathic Pulmonary Fibrosis Treatment

The structure's derivatives have been considered for the development of therapeutic agents for idiopathic pulmonary fibrosis, a chronic, progressive lung disease. For example, a compound designed around a similar molecular framework has shown high affinity and selectivity for the αvβ6 integrin, a protein implicated in tissue repair and fibrosis, supporting its potential use in treating this condition (Procopiou et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the target protein or pathway in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-[[1-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-2-29-19-7-4-3-6-16(19)9-10-21(28)25-14-18(15-25)26-13-17(22-23-26)12-24-11-5-8-20(24)27/h3-4,6-7,13,18H,2,5,8-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBAXDRIXANILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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